molecular formula C19H23N5O2 B2491983 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide CAS No. 895002-11-6

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide

Cat. No.: B2491983
CAS No.: 895002-11-6
M. Wt: 353.426
InChI Key: RIZNACZZXMBVSJ-UHFFFAOYSA-N
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Description

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with N,N-diethylacetamide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of key substrates involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Biological Activity

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrazolo[3,4-d]pyrimidine core linked to a diethylacetamide moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential bioactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N4O2
Molecular Weight342.39 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study reported that certain pyrazolo[3,4-d]pyrimidines induced apoptosis in various cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Activity

The compound's structural analogs have been evaluated for anti-inflammatory activity:

  • In vitro studies demonstrated that related compounds inhibited COX enzymes effectively, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

  • Study on Anticancer Activity : A recent investigation into a series of pyrazolo[3,4-d]pyrimidine derivatives found that modifications at the phenyl ring significantly enhanced their cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM .
  • Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of a closely related compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .

Research Findings

Recent literature highlights the following findings regarding the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Structure-Activity Relationship (SAR) : Modifications on the phenyl ring and amide group were found to influence both anticancer and anti-inflammatory activities significantly .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability for some derivatives within this class .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-22(6-2)17(25)11-23-12-20-18-15(19(23)26)10-21-24(18)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZNACZZXMBVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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